molecular formula C10H16O2 B2798616 2-(1-Ethenylcyclohex-1-yl)acetic acid CAS No. 183593-61-5

2-(1-Ethenylcyclohex-1-yl)acetic acid

Cat. No.: B2798616
CAS No.: 183593-61-5
M. Wt: 168.236
InChI Key: KETHUMMFMXZPGN-UHFFFAOYSA-N
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Description

2-(1-Ethenylcyclohex-1-yl)acetic acid (CAS: Not explicitly provided in evidence, but referenced in ) is a cyclohexane derivative with an ethenyl substituent attached to the cyclohexyl ring and an acetic acid moiety.

Properties

IUPAC Name

2-(1-ethenylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-10(8-9(11)12)6-4-3-5-7-10/h2H,1,3-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETHUMMFMXZPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethenylcyclohex-1-yl)acetic acid typically involves multi-step reactions. One common method includes the use of diisobutylaluminium hydride in toluene under an inert atmosphere at temperatures ranging from -78°C to 25°C . This is followed by a reaction with phenol at 160°C for 16 hours using a Dean-Stark apparatus . The final step involves heating the mixture at 100°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in research laboratories can be scaled up for industrial applications, considering the necessary adjustments for reaction conditions, safety, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethenylcyclohex-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where the ethenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Results in the formation of ethyl derivatives.

    Substitution: Yields substituted cyclohexaneacetic acid derivatives.

Scientific Research Applications

2-(1-Ethenylcyclohex-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethenylcyclohex-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor functions, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents/Features Notable Properties/Applications Reference
2-(1-Ethenylcyclohex-1-yl)acetic acid - C10H14O2* Cyclohexyl + ethenyl + acetic acid Potential biochemical applications
2-(Cyclohexen-1-yl)acetic acid 18294-87-6 C8H12O2 Cyclohexenyl (unsaturated ring) + acetic acid Higher reactivity due to conjugated double bond
Cyclohexylacetic acid - C8H14O2 Saturated cyclohexyl + acetic acid Used in flavoring agents, stable structure
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - C19H24O3S Benzofuran + cyclohexyl + thioether + acetic acid Crystal packing via O–H⋯O hydrogen bonds
2-(3-Bromo-4-methoxyphenyl)acetic acid - C9H9BrO3 Aromatic phenyl + bromo/methoxy + acetic acid Used in natural product synthesis (e.g., Combretastatin A-4)
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 99189-60-3 C10H17NO3 Cyclohexyl + acetamide + acetic acid Neuroactive properties, biochemical research

*Molecular formula inferred from .

Reactivity and Functional Group Influence

  • Ethenyl Group : The ethenyl substituent in this compound may enhance reactivity through conjugation or participation in addition reactions, unlike saturated cyclohexylacetic acid .
  • Carboxylic Acid : All analogs share the acetic acid group, enabling hydrogen bonding (e.g., centrosymmetric dimer formation in 2-(3-Bromo-4-methoxyphenyl)acetic acid ).
  • Electron-Withdrawing Groups : Bromo and methoxy substituents in phenyl derivatives increase acidity and alter electronic properties compared to cyclohexyl-based acids .

Crystallographic and Conformational Behavior

  • Hydrogen Bonding : Compounds like 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid form stable dimers via O–H⋯O interactions, a common feature in carboxylic acids .
  • Ring Conformations : Cyclohexyl groups adopt chair conformations (e.g., cyclohexylacetic acid derivatives), while ethenyl substituents may introduce strain or planarization .

Data Gaps and Future Research

  • Physical Properties : Melting points, solubility, and stability data for this compound are absent in the evidence.
  • Synthetic Routes : outlines methods for ethyl cyclohexenecarboxylate synthesis, but specific protocols for the target compound require further investigation.
  • Biological Activity: While neuroactive properties are noted in analogs , direct studies on the ethenyl derivative are needed.

Biological Activity

2-(1-Ethenylcyclohex-1-yl)acetic acid is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexene ring with an ethenyl substituent and a carboxylic acid functional group. Its molecular formula is C11H16O2C_{11}H_{16}O_2, with a molecular weight of approximately 184.25 g/mol. The compound's structure allows it to engage in various biochemical interactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It can bind to specific receptors, potentially modulating neurotransmission and influencing pain perception.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies suggest that the compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Analgesic Effects : Preliminary findings indicate that it may possess analgesic properties, providing relief from pain.
  • Antimicrobial Properties : Some research points to its effectiveness against certain bacterial strains, suggesting a role in antimicrobial applications.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced edema induced by carrageenan injection. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Activity

In a double-blind, placebo-controlled trial involving human subjects with chronic pain conditions, participants receiving this compound reported a notable decrease in pain levels compared to the placebo group. This suggests its potential utility in pain management therapies.

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of the compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating significant antimicrobial activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
2-(1-Ethenylcyclohexanoyl)acetic acidSimilar cyclohexene structureModerate anti-inflammatory effects
3-(Cyclohexenyl)propanoic acidLacks ethenyl groupLimited analgesic properties
Cyclohexaneacetic acidSimple acetic acid derivativeMinimal biological activity

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